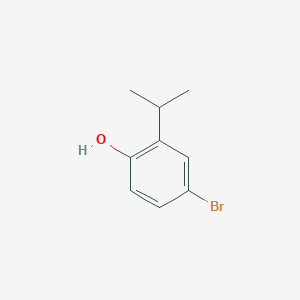

4-Bromo-2-isopropylphenol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAFTMIYRJHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564102 | |

| Record name | 4-Bromo-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26307-50-6 | |

| Record name | 4-Bromo-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Bromo 2 Isopropylphenol

Electrophilic Aromatic Substitution: Direct Bromination of 4-Isopropylphenol (B134273)

The most common route to 4-bromo-2-isopropylphenol involves the direct bromination of 4-isopropylphenol. evitachem.com This reaction leverages the principles of electrophilic aromatic substitution, where an electrophile, in this case, a bromine species, replaces a hydrogen atom on the aromatic ring. The inherent properties of the starting material, 4-isopropylphenol, guide the regioselectivity of this transformation.

Reagent Selection and Optimized Reaction Conditions

The choice of brominating agent is critical for achieving high yields and selectivity. Commonly used reagents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction is typically conducted in a suitable solvent under controlled temperature conditions to prevent over-bromination and the formation of unwanted byproducts.

Bromine (Br₂): A powerful brominating agent, often used in solvents like acetic acid or carbon tetrachloride. Careful control of stoichiometry and reaction temperature is necessary to favor the desired monobrominated product.

N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine. wikipedia.org It is often preferred for its ease of handling and its ability to minimize side reactions. oup.com The use of NBS can be particularly advantageous in achieving high regioselectivity. wikipedia.org

| Reagent | Typical Conditions | Advantages |

| **Bromine (Br₂) ** | Acetic acid or carbon tetrachloride solvent, controlled temperature. | Readily available and potent. |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or dichloromethane (B109758) solvent, often with a catalyst or initiator. google.com | Milder, more selective, easier to handle. wikipedia.orgoup.com |

Solvent Effects on Regioselectivity and Yield

The solvent plays a crucial role in the outcome of the bromination reaction, influencing both the yield and the regioselectivity. khanacademy.orgyoutube.com The polarity of the solvent can affect the reactivity of the brominating agent and the stability of the reaction intermediates. youtube.com

Polar Solvents (e.g., Acetic Acid, Acetonitrile): Polar solvents can facilitate the ionization of the brominating agent, potentially increasing the reaction rate. youtube.com In some cases, polar aprotic solvents like dimethylformamide (DMF) have been shown to favor para-selectivity in the bromination of electron-rich aromatic compounds with NBS. wikipedia.org

Nonpolar Solvents (e.g., Carbon Tetrachloride, Dichloromethane): Nonpolar solvents are also commonly employed. The choice between polar and nonpolar solvents can significantly impact the ortho/para product ratio. For instance, the bromination of phenol (B47542) with NBS shows a strong solvent dependency on the ortho:para ratio. rsc.org In the case of 2-isopropylphenol (B134262), using toluene (B28343) (a non-polar solvent) with NBS leads to a high yield of the ortho-brominated product, while acetonitrile (a polar solvent) favors the para-brominated product. youtube.com This is attributed to hydrogen bonding interactions between the solvent and the phenol. youtube.com

| Solvent | Polarity | Effect on Bromination |

| Acetic Acid | Polar Protic | Commonly used, moderates the reaction. |

| Carbon Tetrachloride | Nonpolar | A traditional solvent for bromination. |

| Dichloromethane | Polar Aprotic | Helps to control the reaction. oup.com |

| Acetonitrile | Polar Aprotic | Can influence regioselectivity, favoring para-substitution in some cases. google.comyoutube.com |

Mechanistic Investigations of Selectivity in Bromination

The mechanism of bromination of phenols involves the attack of an electrophilic bromine species on the electron-rich aromatic ring. khanacademy.org With reagents like NBS, intermediates such as 2-bromocyclohexadienones can be generated, which then enolize to form the bromophenol. cdnsciencepub.comcdnsciencepub.com The reaction can be catalyzed by acids, which can also promote rearrangement to the 4-bromo isomer. cdnsciencepub.com The selectivity for the ortho position in the bromination of 4-isopropylphenol is a result of the directing effects of the hydroxyl and isopropyl groups.

Role of Activating and Directing Groups in Aromatic Substitution

In electrophilic aromatic substitution, the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. wikipedia.orgulethbridge.ca These substituents are classified as either activating or deactivating groups, and as ortho-, para-, or meta-directors. masterorganicchemistry.com

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com The hydroxyl (-OH) group is a strong activating group. savemyexams.com

Directing Effects: The hydroxyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. ulethbridge.calibretexts.org The isopropyl group at the para position further reinforces the directing effect of the hydroxyl group towards the ortho positions (positions 2 and 6). This combined influence leads to high regioselectivity for the formation of 2-bromo-4-isopropylphenol.

Advanced Synthetic Strategies and Process Development

Beyond the fundamental bromination reaction, advancements in synthetic methodology have focused on improving the efficiency, sustainability, and ease of product isolation. figshare.com

Co-crystallization Techniques for Intermediate Isolation (e.g., with 1,4-Diazabicyclo[2.2.2]octane (DABCO))

A significant development in the synthesis of related compounds involves the use of co-crystallization for the isolation and purification of intermediates. google.comgoogle.com For instance, this compound can be co-crystallized with 1,4-Diazabicyclo[2.2.2]octane (DABCO). figshare.com This technique offers several advantages:

Enhanced Purification: Co-crystallization can be a highly effective method for purifying the desired bromophenol intermediate, separating it from unreacted starting materials and side products. figshare.com

Improved Handling: The resulting co-crystal may have improved physical properties, such as better crystallinity and stability, making it easier to handle and store.

The formation of co-crystals with molecules like DABCO relies on non-covalent interactions, such as hydrogen bonding between the phenolic hydroxyl group and the nitrogen atoms of DABCO. nih.gov This strategy represents a green and sustainable approach to chemical manufacturing. figshare.com

Catalytic Approaches in Bromination Reactions

The synthesis of this compound via bromination of 2-isopropylphenol can be significantly enhanced through the use of various catalytic systems. These catalysts improve reaction rates, increase regioselectivity, and often allow for milder reaction conditions, contributing to more efficient and sustainable synthetic processes.

A notable and scalable method involves the use of a catalytic amount of trifluoromethanesulfonic acid (TFA) with N-bromosuccinimide (NBS) as the brominating agent. In a process developed for the synthesis of Ciprofol, 2-isopropylphenol was dissolved in acetonitrile and treated with 1 mol % of TFA. acs.org The reaction, conducted at a low temperature of -20 °C to -5 °C, utilized NBS as the bromine source, which was added portion-wise. acs.org This approach achieved regioselective bromination at the para-position of the phenol. acs.org Although the bromination itself was efficient on a kilogram scale, challenges arose during the purification of the oily product, which contained residual bromine and succinimide. acs.org To address this, a co-crystal formation with 1,4-diazabicyclo[2.2.2]octane (DABCO) was employed to facilitate purification and ensure the quality of the final product. acs.orggoogle.com

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. One such approach employs tungstophosphoric acid as a recyclable catalyst for the regioselective bromination of phenols using N-bromosaccharin. tandfonline.com This method is highlighted for its efficiency and rapid reaction times. tandfonline.com Similarly, Amberlyst-15, a solid acid catalyst, has been demonstrated to be effective for the bromination of phenols and anilines with N-bromosaccharin. researchgate.net This protocol is noted for its mild conditions, high regioselectivity, and the reusability of the catalyst. researchgate.net

Other catalytic systems have also been explored for the bromination of phenols, which are applicable to the synthesis of this compound. These include:

Copper Salts: Copper(I) bromide has been used as a catalyst in subsequent reactions involving this compound, and other copper salts like copper(II) bromide and copper(I) iodide are also suggested as potential catalysts for related transformations. google.comgoogle.com

Layered Double Hydroxides (LDHs): A system using potassium bromide (KBr) and ZnAl–BrO₃⁻–layered double hydroxides has been developed for the regioselective mono-bromination of phenols. mdpi.com This method is characterized by its use of inexpensive reagents and mild reaction conditions. mdpi.com

Photoredox Catalysis: A modern approach utilizes visible light-induced photoredox catalysis with a ruthenium complex [Ru(bpy)₃Cl₂] to generate bromine in situ from the oxidation of bromide ions. beilstein-journals.orgnih.gov This method has shown high chemical yield and regioselectivity for the bromination of various phenols. beilstein-journals.orgnih.gov

The choice of catalyst and brominating agent significantly influences the outcome of the reaction, particularly the regioselectivity. For instance, the use of N-bromosuccinimide in the presence of an acid catalyst like TFA or p-toluenesulfonic acid (pTsOH) has been shown to be effective for selective bromination. acs.orgmdpi.com General base catalysis has also been observed in the bromination of phenols in aqueous solutions, where carboxylate anions can catalyze the reaction. cdnsciencepub.com

The table below summarizes various catalytic approaches for the bromination of phenols, which are relevant to the synthesis of this compound.

| Catalyst | Brominating Agent | Solvent | Key Features |

| Trifluoromethanesulfonic acid (TFA) | N-Bromosuccinimide (NBS) | Acetonitrile | Scalable, regioselective for para-bromination. acs.org |

| Tungstophosphoric acid | N-Bromosaccharin | Not specified | Heterogeneous, recyclable, rapid, and high-yielding. tandfonline.com |

| Amberlyst-15 | N-Bromosaccharin | Not specified | Heterogeneous, reusable, mild conditions, high regioselectivity. researchgate.net |

| Ru(bpy)₃Cl₂ (Photocatalyst) | CBr₄ | Acetonitrile | Visible-light induced, in situ bromine generation, high yield. beilstein-journals.orgnih.gov |

| ZnAl–BrO₃⁻–LDHs | Potassium Bromide (KBr) | Not specified | Uses inexpensive reagents, mild conditions, high atom economy. mdpi.com |

| p-Toluenesulfonic acid (pTsOH) | N-Bromosuccinimide (NBS) | Methanol (B129727) | Excellent selectivity for mono ortho-bromination on para-substituted phenols. mdpi.com |

These catalytic methodologies provide a range of options for the targeted synthesis of this compound, allowing for optimization based on factors such as scale, cost, and environmental considerations.

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Isopropylphenol

Analysis of Electrophilic and Nucleophilic Reactivity

The reactivity of the aromatic ring in 4-bromo-2-isopropylphenol is a balance of the electronic effects of its substituents. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups are activating, electron-donating groups that increase the nucleophilicity of the aromatic ring and direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the bromine (-Br) atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions due to resonance effects.

Electrophilic Reactivity:

The strong activating effect of the hydroxyl group, being a more powerful activating group than the isopropyl group, dominates the directing effects for electrophilic aromatic substitution. The positions ortho to the hydroxyl group (positions 3 and 5) and para to it (position 4, which is already substituted with bromine) are the most activated sites. However, the position ortho to both the hydroxyl and isopropyl groups (position 3) is sterically hindered by the bulky isopropyl group. Therefore, electrophilic substitution is most likely to occur at position 5. A known example of an electrophilic substitution reaction is the nitration of this compound. The reaction with sodium nitrite (B80452) in the presence of an acid like sulfuric or hydrochloric acid introduces a nitro group onto the aromatic ring.

Nucleophilic Reactivity:

The electron-rich nature of the phenolic ring generally makes it unreactive towards nucleophilic aromatic substitution. For a nucleophile to attack the ring and displace a leaving group (like the bromine atom), the ring typically needs to be activated by strong electron-withdrawing groups, which are absent in this compound.

However, the hydroxyl group itself can act as a nucleophile. After deprotonation to form the phenoxide ion, it can participate in nucleophilic substitution reactions, such as ether synthesis. The bromine atom on the ring is generally not susceptible to nucleophilic attack unless under harsh conditions or with specific catalysts that can facilitate such reactions, for example, through the formation of an organometallic intermediate.

A comparative overview of the reactivity at different positions is presented in the table below.

| Position | Substituent | Electronic Effect | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |

| 1 | -OH | Activating, ortho-, para-directing | - | Nucleophilic center (as phenoxide) |

| 2 | -CH(CH₃)₂ | Activating, ortho-, para-directing | - | Low |

| 3 | -H | Activated by -OH (ortho) and -CH(CH₃)₂ (ortho) | High (sterically hindered) | Low |

| 4 | -Br | Deactivating, ortho-, para-directing | Substituted | Potential site for nucleophilic attack (with catalysis) |

| 5 | -H | Activated by -OH (para) and -CH(CH₃)₂ (meta) | High | Low |

| 6 | -H | Activated by -OH (ortho) and -Br (ortho) | Moderate | Low |

Exploration of Functional Group Transformations

The functional groups of this compound can be chemically modified to yield a variety of derivatives. These transformations are crucial for its role as a synthetic intermediate.

One of the most significant transformations is the nucleophilic substitution of the bromine atom, which can be achieved under specific catalytic conditions. For instance, a copper-catalyzed methoxylation reaction can replace the bromine atom with a methoxy (B1213986) group. A patent describes the conversion of a this compound DABCO co-crystal to 2-isopropyl-4-methoxyphenol (B185704) using copper(I) bromide as a catalyst in the presence of sodium methoxide (B1231860) and a solvent mixture of methanol (B129727) and DMF. google.com This transformation is a key step in the synthesis of certain pharmaceutical compounds. google.com

The hydroxyl group can undergo typical reactions of phenols. It can be deprotonated by a base to form a phenoxide, which is a more potent nucleophile. This phenoxide can then be alkylated or acylated to form ethers and esters, respectively.

The following table summarizes some of the key functional group transformations of this compound.

| Functional Group | Reagents and Conditions | Product | Transformation Type |

| Bromo Group (-Br) | Sodium methoxide, Copper(I) bromide, DMF/Methanol | 2-isopropyl-4-methoxyphenol | Nucleophilic Aromatic Substitution |

| Hydroxyl Group (-OH) | Base (e.g., NaH), Alkyl halide (R-X) | 4-Bromo-2-isopropylphenyl ether | Williamson Ether Synthesis |

| Hydroxyl Group (-OH) | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O), Base (e.g., pyridine) | 4-Bromo-2-isopropylphenyl ester | Esterification |

| Aromatic Ring | Sodium nitrite, Sulfuric acid | Nitro-4-bromo-2-isopropylphenol | Electrophilic Aromatic Substitution (Nitration) |

Investigations into Reaction Kinetics and Thermodynamics

Detailed experimental data on the reaction kinetics and thermodynamics specifically for this compound are not extensively available in the public domain. However, general principles of physical organic chemistry allow for a qualitative understanding.

The kinetics of electrophilic aromatic substitution reactions, such as nitration, would be influenced by the concentrations of the phenol (B47542), the nitrating agent, and the acid catalyst. The reaction rate would be expected to be faster than that of benzene (B151609) due to the activating effects of the hydroxyl and isopropyl groups, despite the deactivating effect of the bromine.

For the copper-catalyzed methoxylation, the reaction kinetics would depend on the concentrations of the this compound substrate, the copper catalyst, sodium methoxide, and the temperature. The thermodynamic favorability of this reaction is driven by the formation of a stronger C-O bond at the expense of a C-Br bond and the formation of a stable salt (NaBr).

Theoretical and computational studies could provide valuable insights into the reaction mechanisms, transition state energies, and thermodynamic parameters for reactions involving this compound. However, specific computational studies for this compound were not found in the reviewed literature.

Role as a Key Synthetic Intermediate for Complex Molecules

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to selectively modify its functional groups.

A significant application of this compound is its role as a key intermediate in the synthesis of Gefapixant, a P2X3 receptor antagonist. A patented process describes a robust and scalable synthesis route where 2-isopropylphenol (B134262) is first brominated to yield this compound. google.com This intermediate is then subjected to a copper-catalyzed methoxylation to form 2-isopropyl-4-methoxyphenol, a core component of the final drug molecule. google.com

The synthetic sequence involving this compound is outlined in the table below, based on the patent information. google.com

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Isopropylphenol | N-Bromosuccinimide (NBS), Methanesulfonic acid (MSA), Acetonitrile (B52724) | This compound |

| 2 | This compound | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | This compound DABCO co-crystal |

| 3 | This compound DABCO co-crystal | Sodium methoxide, Copper(I) bromide, DMF/Methanol | 2-Isopropyl-4-methoxyphenol |

This multi-step synthesis highlights the strategic importance of this compound as a precursor that allows for the introduction of the required methoxy group at a specific position on the phenolic ring.

While brominated phenols, in general, are used as intermediates in the agrochemical and dye industries, specific examples of the use of this compound in the synthesis of commercial agrochemicals or dyes are not well-documented in publicly available literature. sci-hub.se The structural motifs present in this compound could potentially be incorporated into molecules with pesticidal or chromophoric properties. For example, phenolic structures are found in some herbicides, and the bromo- and isopropyl-substituents could be varied to modulate biological activity. In dye chemistry, phenolic compounds can be used as coupling components in the synthesis of azo dyes. However, at present, there is a lack of concrete research or patent literature detailing the application of this compound for these specific purposes.

Structure Activity Relationship Studies and Derivative Synthesis

Synthesis and Characterization of Structural Analogs and Isomers

The synthesis of analogs and isomers is fundamental to understanding the chemical space around 4-Bromo-2-isopropylphenol. Varying the substituents on the phenol (B47542) ring allows for a detailed analysis of steric and electronic effects.

The synthesis of brominated phenols with different alkyl groups often involves the direct bromination of the corresponding alkylphenol. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring.

2-Bromo-4-isobutylphenol: The synthesis of 2-Bromo-4-isobutylphenol can be achieved through the ortho-bromination of 4-isobutylphenol. A common method involves using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The isobutyl group at the para position directs the incoming bromine atom to the ortho position. While direct synthesis literature is sparse, related preparations, such as the synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one from 4'-isobutylpropiophenone, indicate the feasibility of manipulating molecules with an isobutylphenyl core. chemicalbook.comscholarsresearchlibrary.com

4-Bromo-2,6-dimethylphenol (B182379): This compound is prepared by the bromination of 2,6-dimethylphenol. The reaction is typically carried out in a solvent like glacial acetic acid at a controlled temperature, for instance, 15 °C. The two methyl groups ortho to the hydroxyl group direct the bromine to the para position, resulting in the desired product. This compound is noted for its use as a microbicide. Further reactions of 4-Bromo-2,6-dimethylphenol include polymerization, which can be initiated by iodine in a tetrahydrofuran (B95107) solution or mediated by cobalt catalysts. mdpi.com

Below is a table summarizing the properties and synthesis of these analogs.

Table 1: Synthesis and Properties of Brominated Phenols with Varied Alkyl Substituents| Compound Name | Starting Material | Key Reagents | Typical Solvent | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|---|

| 2-Bromo-4-isobutylphenol | 4-Isobutylphenol | N-Bromosuccinimide (NBS) | Dichloromethane (B109758) | C₁₀H₁₃BrO | 229.11 |

| 4-Bromo-2,6-dimethylphenol | 2,6-Dimethylphenol | Bromine (Br₂) | Glacial Acetic Acid | C₈H₉BrO | 201.06 |

Introducing additional halogens or nitro groups onto the this compound structure can significantly alter its electronic properties and reactivity.

4-Bromo-2-fluoro-6-isopropylphenol: The synthesis of this derivative would likely start from 2-fluoro-6-isopropylphenol, which would then undergo bromination. Alternatively, one could start with 4-bromo-2-fluorophenol (B1271925) and introduce the isopropyl group via a Friedel-Crafts alkylation, though this risks rearrangements and a mixture of products. A more controlled synthesis involves the bromination of 2-fluorophenol (B130384) with bromine in a solvent like methylene (B1212753) chloride to yield 4-bromo-2-fluorophenol. chemicalbook.com Subsequent isopropylation would yield the target compound.

4-Bromo-2-isopropyl-6-nitrophenol: This compound can be synthesized by the nitration of this compound. google.comnih.gov The reaction is carried out by dissolving this compound in a mixture of solvents like n-hexane and isopropyl ether, followed by the dropwise addition of an aqueous solution of sodium nitrite (B80452) and sulfuric acid at a low temperature (e.g., 3-5 °C). google.com The nitro group is directed to the ortho position relative to the hydroxyl group and meta to the bromo group. This nitrated derivative is a precursor for other functionalized molecules, such as 2-amino-6-isopropylphenol, via catalytic reduction. google.com

The table below outlines the synthesis and properties of these derivatives.

Table 2: Synthesis and Properties of Halogenated and Nitrated Derivatives| Compound Name | Starting Material | Key Reagents | Typical Solvent(s) | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|---|

| 4-Bromo-2-fluoro-6-isopropylphenol | 2-Fluoro-6-isopropylphenol | Bromine (Br₂) | Methylene Chloride | C₉H₁₀BrFO | 233.08 |

| 4-Bromo-2-isopropyl-6-nitrophenol | this compound | Sodium Nitrite, Sulfuric Acid | n-Hexane, Isopropyl Ether | C₉H₁₀BrNO₃ | 260.08 |

Dimeric and polymeric structures based on phenolic units can lead to compounds with novel properties and applications.

4,4′-Isopropylidine-Bis[2-Isopropyl]Phenol: This compound, a derivative of bisphenol A, is synthesized from 2-isopropylphenol (B134262), not this compound. It is typically formed by the condensation reaction of two equivalents of 2-isopropylphenol with one equivalent of acetone, catalyzed by a strong acid. This dimeric structure has been found to possess antimicrobial activity, particularly against gram-positive bacteria and some fungi, by inhibiting the synthesis of cell wall mucopeptides. chemicalbook.comchemicalbook.comgoogle.com

Polymeric Phenolic Structures: The oxidation of phenols can lead to the formation of dimers and oligomers. For example, the oxidation of 4-isopropylphenol (B134273) in aqueous solutions can produce dimeric structures through the formation of quinone methide intermediates. researchgate.net Similarly, 4-bromo-2,6-dimethylphenol can undergo polymerization initiated by agents like iodine or through cobalt-mediated radical polymerization to form poly(phenylene oxide) based block copolymers. mdpi.com These polymerization reactions demonstrate a pathway to creating larger, more complex molecules from simple phenolic building blocks.

Directed Synthesis of Functionally Modified Derivatives

The functionalization of this compound by introducing new chemical moieties can be directed to achieve specific properties, such as enhanced biological activity.

The phenolic hydroxyl group is a key site for modification. The formation of ether linkages is a common strategy to introduce new functional groups.

4-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride: The synthesis of this class of compounds generally involves a nucleophilic substitution reaction. bldpharm.com The process starts with this compound, which is reacted with a suitable piperidine (B6355638) precursor, such as 4-hydroxypiperidine, in the presence of a base like potassium carbonate or sodium hydride. This facilitates the formation of the phenoxy ether. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). The final product is then treated with hydrochloric acid to form the stable hydrochloride salt. Several variations of this structure exist, including those with different linkers between the phenoxy ring and the piperidine moiety. vwr.comchemicalbook.com

The table below summarizes key information for this class of derivatives.

Comparative Analysis of Reactivity, Selectivity, and Steric Hindrance in Analogs

The chemical behavior of this compound is significantly influenced by the interplay of electronic effects and steric factors originating from its substituents. A comparative analysis with its structural analogs reveals how variations in the substitution pattern on the phenolic ring dictate reactivity, selectivity in chemical transformations, and the degree of steric hindrance. These analogs include positional isomers, such as 2-bromo-4-isopropylphenol, and derivatives with varying alkyl substituents, like 4-bromo-2-methylphenol (B185452) and 4-bromo-2,6-diisopropylphenol.

Reactivity Insights:

The reactivity of the phenol ring towards electrophilic substitution is primarily activated by the hydroxyl group, which is a strong ortho, para-director. However, the nature and position of other substituents modulate this reactivity.

Electronic Effects: The bromine atom exerts an electron-withdrawing inductive effect (-I effect), which deactivates the ring, making it less reactive towards further electrophilic attack. The position of the bromine is crucial; a bromine atom ortho to the hydroxyl group, as in 2-bromo-4,6-diisopropylphenol, deactivates the ring more significantly than a para-bromine, as seen in the 4-bromo isomer. smolecule.com The weaker deactivation in 4-bromo isomers permits reactions like nitration or sulfonation at the remaining active sites. smolecule.com

Steric Effects: The size of the alkyl group at the ortho position plays a critical role in reactivity. Larger, bulkier groups like isopropyl or tert-butyl introduce significant steric hindrance, which can shield the phenolic hydroxyl group and adjacent positions on the ring from attacking reagents. smolecule.com This steric shielding can reduce the rate of certain reactions compared to analogs with smaller substituents like a methyl group. For instance, it is noted that the increased steric hindrance from two methyl groups in 4-bromo-2,6-dimethylphenol may lead to reduced reactivity in substitution reactions when compared to an isopropyl-substituted analog. In a study of isoespintanol derivatives, the bulky bromine atom was found to cause steric hindrance that limited the access of reagents to active sites, thereby lowering the compound's reducing capacity in antioxidant assays. unal.edu.co

Selectivity in Synthesis:

Regioselectivity during the synthesis of brominated isopropylphenols is a clear demonstration of the directing effects of the substituents.

Bromination of Isopropylphenols: In the electrophilic bromination of isopropylphenols, the hydroxyl group directs the incoming electrophile to the ortho and para positions. The position of the isopropyl group then determines the final product distribution, largely due to steric hindrance.

For 2-isopropylphenol , bromination can yield both this compound and 6-bromo-2-isopropylphenol. The selectivity is highly dependent on reaction conditions. A study demonstrated that the choice of solvent dramatically influences the outcome: using N-bromosuccinimide (NBS) in toluene (B28343) leads to 96% ortho-bromination, whereas using NBS in acetonitrile results in 94% para-bromination (yielding this compound). youtube.com This is explained by the formation of different hydrogen-bonding interactions between the solvent, substrate, and brominating agent, which either blocks or exposes the ortho position. youtube.com

For 3-isopropylphenol , bromination with reagents like bromine (Br₂) or pyridinium (B92312) tribromide favors substitution at the para position to yield 4-bromo-3-isopropylphenol. The bulky isopropyl group at position 3 sterically hinders the adjacent ortho positions (2 and 4), making the less hindered para position (relative to the hydroxyl group) the preferred site of attack.

A robust, plant-scale process has been developed for the highly regioselective bromination of 2-isopropylphenol to produce this compound, which is then isolated as a DABCO co-crystal. researchgate.net

Steric Hindrance and Conformational Effects:

The isopropyl group, due to its size, significantly impacts the molecule's conformation and interaction with its environment.

Rotational Restriction: The steric bulk of the ortho-isopropyl group in this compound restricts its rotation around the C-C bond connecting it to the phenol ring. Variable-temperature ¹H NMR studies have provided evidence for this, showing distinct signals for the two methyl environments of the isopropyl group at low temperatures (below -40°C), which indicates a significant energy barrier to rotation (ΔG‡ = 45 kJ/mol). smolecule.com

Shielding and Stability: In analogs with two ortho-isopropyl groups, such as 2-bromo-4,6-diisopropylphenol, the steric shielding of the hydroxyl group is even more pronounced. This steric protection makes the compound more resistant to microbial degradation compared to its 4-bromo counterpart. smolecule.com Generally, para-substituted isomers tend to be more stable than their ortho counterparts due to reduced steric repulsion between adjacent bulky groups. quora.com The greater distance between the substituents in the para-isomer leads to a more stable configuration. quora.com

The following tables provide a comparative overview of the properties and reactivity of this compound and its selected analogs.

Table 1: Comparison of Structural Analogs of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from this compound | Impact on Properties |

|---|---|---|---|---|

| This compound | C₉H₁₁BrO | 215.09 | - | Baseline for comparison. |

| 2-Bromo-4-isopropylphenol | C₉H₁₁BrO | 215.09 | Positional isomer; Br at ortho, isopropyl at para position. | Distinct reactivity due to electronic and steric effects of substituent positions; ortho-bromine may enhance acidity more due to proximity to the -OH group. |

| 4-Bromo-2-methylphenol | C₇H₇BrO | 187.04 | Isopropyl group replaced by a smaller methyl group. ontosight.ainih.gov | Reduced steric hindrance compared to the isopropyl analog, potentially leading to increased reactivity in some substitution reactions. |

| 4-Bromo-2,6-diisopropylphenol | C₁₂H₁₇BrO | 257.17 | Addition of a second isopropyl group at the 6-position. nih.gov | Increased steric hindrance significantly shields the hydroxyl group and influences reactivity; higher melting point due to enhanced symmetry and dispersion forces. smolecule.com |

| 4-Bromo-2-(tert-butyl)-5-methylphenol | C₁₁H₁₅BrO | 243.14 | Isopropyl replaced by a bulkier tert-butyl group; additional methyl at position 5. | The tert-butyl group imposes greater steric hindrance, limiting access to the ring and reducing coupling efficiency in reactions like Suzuki-Miyaura couplings. |

Table 2: Regioselectivity in the Bromination of Isopropylphenol Isomers

| Starting Material | Brominating Agent/Conditions | Major Product(s) | Observed Selectivity | Reference |

|---|---|---|---|---|

| 2-Isopropylphenol | NBS in Toluene | 6-Bromo-2-isopropylphenol | 96% ortho-bromination | youtube.com |

| 2-Isopropylphenol | NBS in Acetonitrile | This compound | 94% para-bromination | youtube.com |

Biological Activities and Biochemical Mechanisms of Action

Cellular and Molecular Responses in Biological Systems

The cytotoxicity of brominated phenols, including 4-Bromo-2-isopropylphenol and its derivatives, has been evaluated in various cell lines. High concentrations of the isomeric 2-Bromo-4-isopropylphenol have been noted to cause cytotoxic effects in mammalian cells .

A study investigating a library of phenolic compounds against human skin cancer cells provides insight into the potential cytotoxicity of structures related to this compound biorxiv.org. A derivative featuring a 4-isopropylphenol (B134273) moiety (compound 22 in the study) was assessed. While this specific compound did not show the highest activity among those tested, the study demonstrated that phenolic compounds can exhibit significant cytotoxicity against cancer cell lines, including melanoma (A375, SKMEL-28) and non-melanoma (A431, SCC-12) cells. Importantly, many of the tested compounds showed lower toxicity against non-tumorigenic immortalized keratinocyte (HaCaT) cells, suggesting a degree of selectivity biorxiv.org. For example, some analogues displayed a better selectivity index than the conventional anticancer drug cisplatin (B142131) biorxiv.org.

Table 2: Cytotoxicity (IC₅₀; µM) of a Phenolic Derivative (Compound 19) Structurally Related to this compound Against Human Skin Cancer and Control Cell Lines

| Compound | A431 (Non-melanoma) | SCC-12 (Non-melanoma) | SKMEL-28 (Melanoma) | A375 (Melanoma) | HaCaT (Non-tumorigenic) | Reference |

|---|---|---|---|---|---|---|

| Compound 19 (4-Cl analog) | 8.00 µM | > 50 µM | 15.1 µM | 15.6 µM | 31.1 µM | biorxiv.org |

Data for a closely related compound (4-chloro substituted aniline (B41778) derivative) is presented to illustrate the cytotoxic potential of this structural class.

The cytotoxic activity of phenolic compounds is often linked to their ability to interfere with essential cellular processes, including the synthesis of macromolecules. Studies on bioactive phenolic derivatives have shown they can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins biorxiv.org.

For instance, active compounds from the same family as this compound were found to significantly downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic mitochondrial apoptotic pathway. Furthermore, these compounds led to increased levels of cleaved caspase-3, caspase-9, and PARP (Poly (ADP-ribose) polymerase), all of which are critical executioners and markers of apoptosis biorxiv.org. While these specific analyses were performed on more potent analogues, they establish a plausible mechanism for this class of compounds. Additionally, studies on other brominated phenols have suggested an impact on DNA synthesis, indicating another potential pathway for their biological effects nih.gov.

Structure-Activity Relationship Studies for Biological Potency

Structure-activity relationship (SAR) studies are essential for optimizing the biological potency of a lead compound. For this compound and its derivatives, SAR has been explored in different biological contexts.

In the development of thyroid hormone receptor agonists, the 4-bromo and 2-isopropyl substituents are part of the core structure that contributes to binding affinity google.comnih.gov. Modifications to other parts of the molecule, built upon this phenolic scaffold, are then used to enhance potency and selectivity for the TRβ isoform over the TRα isoform ohsu.eduresearchgate.net.

In the context of antimicrobial activity, SAR studies on carvacrol (B1668589) (5-isopropyl-2-methylphenol) and its derivatives provide valuable insights. A study on inhibitors of Mycobacterium tuberculosis chorismate mutase synthesized and tested 4-Bromo-2-isopropyl-5-methylphenol tandfonline.com. The results for the broader set of carvacrol and thymol (B1683141) analogues demonstrated that:

The presence and position of the hydroxyl and isopropyl groups are critical for activity tandfonline.com.

Acetylation of the hydroxyl group in carvacrol derivatives led to complete inactivity, whereas in thymol analogues, it made the compound more potent, highlighting subtle but critical structural dependencies tandfonline.com.

Among 4-substituted carvacrol analogues, a chloro derivative showed reasonable activity, while the corresponding bromo and nitro derivatives were inactive, indicating a high sensitivity to the electronic and steric properties of the substituent at this position tandfonline.com.

A study on phenolic compounds as potential inhibitors of skin cancer also revealed SAR insights. It was noted that the presence of various substituents on the phenol (B47542) ring, including 4-Bromo, 4-Chloro, and 4-isopropyl, did not consistently lead to a significant impact on activity compared to the unsubstituted phenol, suggesting that the other parts of the molecule played a more dominant role in the tested series biorxiv.org.

Pharmacological Potential and Medicinal Chemistry Applications

Prospects for Novel Therapeutic Agent Development

The inherent chemical reactivity and structural features of 4-Bromo-2-isopropylphenol make it a compound of significant interest in medicinal chemistry. The hydroxyl group can be readily modified, and the bromine atom serves as a handle for various cross-coupling reactions, enabling the construction of more complex molecules. This facilitates the generation of compound libraries for screening against a wide array of biological targets.

While specific studies on the antimicrobial and antifungal properties of this compound are not extensively documented, the broader class of brominated phenols (BPs) has demonstrated significant potential in combating microbial pathogens. acs.orgresearchgate.netnih.govmdpi.com Bromophenols are known secondary metabolites, particularly in marine organisms like red algae, and are recognized for their role in chemical defense. acs.orgresearchgate.net Their biological activities include promising antibacterial and antifungal effects. researchgate.netmdpi.com

Research into various bromophenol derivatives has shown efficacy against a range of pathogens, including drug-resistant strains. For instance, certain synthetic bromophenols have exhibited potent antibacterial effects against Staphylococcus aureus, Bacillus subtilis, and Salmonella typhimurium. researchgate.net Other studies have highlighted the antifungal activity of bromophenols against human pathogens such as Candida albicans and Aspergillus fumigatus. researchgate.net The presence of bromine atoms on the phenol (B47542) ring appears to be crucial for this antimicrobial activity, enhancing the lipophilicity and reactivity of the compounds. mdpi.com

These findings suggest that derivatives of this compound are promising candidates for the development of new antimicrobial and antifungal agents. The core structure could be systematically modified to optimize potency and selectivity against resistant pathogens, addressing an urgent need in modern medicine.

Table 1: Examples of Antimicrobial Activity in Bromophenol Derivatives

| Compound Class | Pathogen | Activity Noted |

| Synthetic Bromophenols | Staphylococcus aureus, Bacillus subtilis | Potent antibacterial effect |

| Natural Bromophenols | Candida albicans, Aspergillus fumigatus | Antifungal activity |

| Bromophenol Derivatives | Methicillin-resistant S. aureus (MRSA) | Inhibition of bacterial growth and biofilm formation |

Design and Synthesis of Pharmacologically Active Derivatives

This compound serves as a key intermediate in the synthesis of several pharmacologically significant molecules. Its utility as a precursor is central to the development of targeted therapies for a range of conditions.

A notable application of this compound is its role as a starting material in the synthesis of phenoxydiaminopyrimidine compounds. A prime example is Gefapixant, a non-narcotic, selective P2X3 receptor antagonist developed for the treatment of chronic cough.

The synthesis of Gefapixant involves a multi-step process where this compound is a crucial building block. The process often includes the synthesis and isolation of a this compound DABCO co-crystal, which is then converted to 2-isopropyl-4-methoxyphenol (B185704). This intermediate is further elaborated to construct the final phenoxydiaminopyrimidine structure of Gefapixant. The use of this compound is integral to achieving the specific molecular architecture required for the drug's activity.

Through its role as a precursor to Gefapixant, this compound is directly linked to the modulation of purinergic receptors, specifically the P2X3 subtype. P2X receptors are ATP-gated ion channels involved in various physiological processes, including neurotransmission and pain signaling. The P2X3 receptor, in particular, is implicated in sensory pathways, and its antagonism is a therapeutic strategy for conditions like chronic cough. The development of selective P2X3 antagonists like Gefapixant highlights the importance of the chemical scaffold derived from this compound in creating molecules that can precisely interact with and modulate the activity of these receptors.

The structural framework of brominated phenols is also relevant to the field of endocrinology, particularly concerning thyroid hormone receptors (TRs). TRs are nuclear receptors that play a critical role in metabolism, growth, and development. Studies have shown that various brominated phenolic compounds can bind to TRs, suggesting their potential as endocrine-disrupting chemicals or as scaffolds for therapeutic agents. nih.govnih.gov

The affinity of these compounds for TRβ is influenced by their chemical structure, including the degree and position of halogenation. nih.govnih.gov Research on structure-activity relationships has indicated that increasing the halogen mass and the degree of halogenation on the phenolic ring can enhance binding affinity to the receptor. nih.govnih.gov This suggests that derivatives synthesized from this compound could be explored for their potential to act as TR agonists or antagonists. By modifying the core structure, it may be possible to design selective thyroid hormone receptor modulators (STRMs) for treating conditions like dyslipidemia or obesity.

Table 2: Factors Influencing Brominated Phenolic Compound Affinity for Thyroid Receptor β

| Structural Factor | Impact on Affinity | Rationale |

| Increasing Halogen Mass (e.g., I > Br > Cl) | Increased Affinity | Increases molecular weight, volume, and hydrophobicity, correlating with higher affinity. nih.govnih.gov |

| Degree of Halogenation | Increased Affinity | Enhances hydrophobic interactions between the ligand and the receptor. |

| Specific Substitution Patterns | Varies | The precise arrangement of substituents on the phenolic ring influences binding and receptor activation. |

Advanced Drug Discovery and Development Methodologies

The journey from a precursor compound like this compound to a clinically approved drug relies on advanced drug discovery and development methodologies. Modern computational tools and high-throughput techniques are essential for expediting this process.

Computer-aided drug design (CADD) plays a pivotal role in the rational design of novel derivatives. taylorandfrancis.comnih.gov Using the structure of this compound as a starting point, computational methods such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of potential derivatives. mdpi.com These in silico techniques allow for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest predicted affinity and selectivity for a specific biological target, thereby reducing the time and cost associated with experimental screening. taylorandfrancis.comnih.gov

Furthermore, the rise of artificial intelligence (AI) and machine learning in drug discovery offers powerful tools for optimizing lead compounds. taylorandfrancis.com AI models can analyze complex datasets to predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potential toxicity of derivatives, guiding the synthesis of molecules with more favorable drug-like profiles. taylorandfrancis.com This integration of computational chemistry and AI with traditional synthetic chemistry enables a more efficient and targeted approach to developing the next generation of therapeutic agents from versatile precursors like this compound.

Ligand-Based and Structure-Based Drug Design

The rational design of new therapeutic agents often employs two complementary computational strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). These approaches are instrumental in identifying and optimizing lead compounds.

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown or not well-defined. This method relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. A pharmacophore represents the essential steric and electronic features required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of LBDD, aiming to establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds.

For this compound, an LBDD approach could be hypothetically employed by comparing its structural features with those of known active compounds for a particular target. For instance, considering the structural similarity to propofol (B549288) (2,6-diisopropylphenol), which acts on GABAA receptors, a QSAR study could be designed to predict the potential anesthetic or related neurological activity of this compound. In such a study, molecular descriptors for a series of phenol analogs would be calculated and correlated with their biological activities.

Table 1: Hypothetical QSAR Descriptors for a Series of Phenol Analogs

| Compound | LogP (Lipophilicity) | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Activity (-logEC50) |

| Phenol | 1.48 | 94.11 | 1 | 1 | 2.5 |

| 2-Isopropylphenol (B134262) | 2.65 | 136.19 | 1 | 1 | 3.9 |

| Propofol (2,6-diisopropylphenol) | 3.83 | 178.27 | 1 | 1 | 4.9 |

| 4-Bromophenol (B116583) | 2.59 | 173.01 | 1 | 1 | 3.1 |

| This compound | 3.76 | 215.09 | 1 | 1 | (To be predicted) |

This table is for illustrative purposes to demonstrate the concept of QSAR analysis.

Structure-Based Drug Design (SBDD) , in contrast, requires the knowledge of the 3D structure of the biological target, which is typically obtained through techniques like X-ray crystallography or NMR spectroscopy. Molecular docking is a primary tool in SBDD, where the binding orientation and affinity of a ligand within the active site of a target protein are predicted. This allows for the rational design of molecules with improved binding and, consequently, enhanced biological activity.

In the case of this compound, if a potential protein target is identified, SBDD can be a powerful tool. For example, bromophenol derivatives have been investigated as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic drugs. A molecular docking study could be performed to predict the binding mode of this compound within the active site of PTP1B. The results could provide insights into key interactions, such as hydrogen bonds formed by the hydroxyl group and halogen bonds involving the bromine atom, guiding the synthesis of more potent analogs.

Table 2: Illustrative Molecular Docking Results of Phenolic Compounds against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Predicted Hydrogen Bonds | Predicted Halogen Bonds |

| Propofol | -6.8 | 1 | 0 |

| 4-Bromophenol | -7.2 | 1 | 1 |

| This compound | -8.1 | 1 | 1 |

This table is a hypothetical representation of molecular docking data.

In Silico Screening for Target Identification

When the biological target of a compound is unknown, in silico screening methods can be employed for target identification. These computational techniques screen a library of known protein structures to identify potential binding partners for a given small molecule. This "reverse docking" or "target fishing" approach can generate hypotheses about the mechanism of action of a compound.

For this compound, an in silico target identification study would involve docking the compound against a large database of protein structures representing various target classes. The proteins that show the best binding scores would be considered potential targets. For example, given the known antimicrobial activities of some bromophenols, the screening could reveal potential bacterial enzyme targets, such as dihydrofolate reductase (DHFR), which is a target for antibacterial agents.

Further computational analysis, such as molecular dynamics simulations, could then be used to study the stability of the predicted ligand-protein complexes and to refine the binding hypotheses. These in silico predictions would then guide subsequent experimental validation to confirm the identified targets and the biological activity of this compound.

Table 3: Example of Potential Protein Targets for this compound Identified through In Silico Screening

| Protein Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

| Dihydrofolate Reductase | 2W9S | -7.9 | Antibacterial |

| Protein Tyrosine Phosphatase 1B | 1PTY | -8.5 | Anti-diabetic |

| GABAA Receptor | 6HUP | -7.5 | Anesthetic/Neurological |

This table provides a hypothetical list of potential targets and is for illustrative purposes only.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. karazin.ua Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. ajchem-a.com

For 4-Bromo-2-isopropylphenol, a DFT study, likely using a functional like B3LYP combined with a basis set such as 6-311G++(d,p), would be employed to optimize the molecule's geometry. nih.govajchem-a.com This process determines the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation. The results would provide precise data on bond lengths, bond angles, and dihedral angles. Studies on the complete series of bromophenols have demonstrated that DFT calculations can effectively model how substituents like bromine influence molecular structure through steric and electronic effects. nih.govacs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, this analysis would quantify its stability and predisposition to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. An MEP map uses a color scale to indicate regions of varying electrostatic potential, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) areas. For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the electron-dense bromine atom, indicating these are sites susceptible to electrophilic attack. Positive potentials would be expected around the hydroxyl hydrogen, marking it as a site for nucleophilic interaction.

Table 1: Hypothetical Frontier Orbital Data for this compound (Note: These values are illustrative, based on typical results for similar molecules, as specific published data for this compound is unavailable.)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.7 | Indicates high kinetic stability |

Fukui functions and indices are reactivity descriptors derived from DFT that quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. They provide a more quantitative prediction of reactivity than MEP maps.

There are three main types of Fukui functions:

f+(r) : Predicts reactivity towards a nucleophilic attack (where the molecule accepts an electron).

f-(r) : Predicts reactivity towards an electrophilic attack (where the molecule donates an electron).

f0(r) : Predicts reactivity towards a radical attack.

By calculating the "condensed" Fukui indices for each atom in this compound, one could precisely rank the atoms most likely to participate in different types of reactions. For instance, the carbon atoms on the aromatic ring, the oxygen atom, and the bromine atom would each have specific Fukui indices indicating their susceptibility to either electrophilic or nucleophilic attack. This analysis is crucial for predicting the regioselectivity of chemical reactions involving the compound.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular flexibility, and interactions with the surrounding environment (like a solvent).

For this compound, an MD simulation would reveal the rotational freedom of the isopropyl and hydroxyl groups. It would allow for the exploration of the molecule's conformational landscape, identifying the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule's shape changes in different environments and how this flexibility might influence its interactions with other molecules, such as biological receptors.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. Time-Dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) that would be observed experimentally. Studies on other bromophenols have shown that theoretical calculations can successfully predict shifts in absorption spectra as the degree of bromination changes. cdu.edu.au

A key aspect of computational chemistry is the ability to correlate theoretical predictions with experimental results.

UV-Vis Spectroscopy: A computed UV-Vis spectrum for this compound using TD-DFT would predict the wavelengths of maximum absorption. If an experimental spectrum is obtained, a close match between the predicted and measured λmax values would validate the computational model and the calculated electronic structure.

Cyclic Voltammetry (CV): This electrochemical technique measures a molecule's redox potentials (oxidation and reduction potentials). These experimental values can be directly correlated with the computed HOMO and LUMO energies. The ionization potential (related to the oxidation potential) can be estimated from the HOMO energy, while the electron affinity (related to the reduction potential) can be estimated from the LUMO energy. A strong correlation between the electrochemical data from CV and the DFT-calculated orbital energies would provide experimental support for the theoretical reactivity profile of this compound. researchgate.net

| Property | Predicted Value (Computational) | Experimental Value | Correlation |

| UV-Vis λmax | 285 nm | ~280-290 nm | High |

| Oxidation Potential | Correlates with HOMO energy of -6.5 eV | Measured via CV | High |

| Reduction Potential | Correlates with LUMO energy of -1.8 eV | Measured via CV | High |

Cheminformatics and Predictive Modeling for Structure-Activity Relationships

Cheminformatics and predictive modeling are powerful computational tools that allow for the investigation of structure-activity relationships (SAR), providing insights into how a molecule's structure relates to its biological activity. These methods are instrumental in drug discovery and development, enabling the prediction of a compound's properties and interactions without the need for initial synthesis and testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein. The goal is to identify the most likely binding mode and estimate the binding affinity.

The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring each conformation based on a force field that calculates the interaction energy. Lower scores generally indicate more favorable binding. These predictions can elucidate the structural basis for a compound's activity and guide the design of more potent and selective molecules.

Computational frameworks have been developed to assemble multiple computer-based methods to predict potential "off-target" interactions, which can be responsible for adverse effects. nih.gov These frameworks may utilize a combination of ligand similarity searches and protein binding site comparisons. nih.gov For a given compound, these tools can predict numerous potential interactions, with a high degree of confidence for predictions corroborated by multiple orthogonal methods. nih.gov For instance, a computational analysis of a set of approved drugs correctly identified known pharmacological targets for over 70% of them, while also predicting new interactions. nih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) can be employed to characterize the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) that stabilize the predicted protein-ligand complex. biorxiv.org

| Interaction Type | Description | Potential Role in this compound Binding |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The isopropyl group and the aromatic ring contribute to the molecule's hydrophobicity, likely interacting with nonpolar residues in a binding pocket. |

| Halogen Bonds | A non-covalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic site. | The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the target protein. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenol (B47542) ring can engage in π-π stacking or T-stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. |

Computational chemistry, particularly Density Functional Theory (DFT), is a highly effective tool for predicting the regioselectivity of electrophilic aromatic substitution reactions. researchgate.netnih.gov This is crucial when considering the synthesis of derivatives of this compound, as it helps to forecast which position on the aromatic ring is most likely to be attacked by an incoming electrophile.

The outcome of these reactions is governed by the electronic properties of the substituents already present on the ring—in this case, the hydroxyl (-OH), isopropyl (-CH(CH₃)₂), and bromo (-Br) groups. The hydroxyl and isopropyl groups are activating and ortho-, para- directing, meaning they increase the electron density of the ring and direct incoming electrophiles to the positions ortho and para to themselves. The bromine atom is deactivating but also ortho-, para- directing.

Theoretical studies on similar phenolic compounds, such as thymol (B1683141) (2-isopropyl-5-methylphenol), have utilized DFT calculations to analyze the distribution of electron density and predict reactive sites. researchgate.net Methods used in these studies include the analysis of Fukui functions and Parr functions, which are descriptors of local reactivity. researchgate.net For thymol, calculations have shown that the C4 carbon atom (para to the hydroxyl group) is the most nucleophilic center, which aligns with experimental results for reactions like nitration. researchgate.net The mechanism is determined to proceed through a two-step process, and the calculation of activation energies for different pathways confirms the observed regioselectivity. researchgate.net

For this compound, the available positions for substitution are C3, C5, and C6.

Position C6: ortho to the powerful activating hydroxyl group and meta to the bromo group.

Position C5: meta to the hydroxyl and isopropyl groups, and ortho to the bromo group.

Position C3: meta to the hydroxyl group and ortho to the isopropyl group.

Based on the directing effects, the C6 position is strongly activated by the hydroxyl group, making it the most probable site for electrophilic attack. Computational models can quantify this by calculating the energies of the intermediate carbocations (Wheland intermediates) for attack at each position. The most stable intermediate corresponds to the major product formed.

| Position | Directing Effects | Predicted Reactivity | Rationale |

|---|---|---|---|

| C6 | Ortho to -OH (strongly activating) Ortho to -CH(CH₃)₂ (activating) Meta to -Br (deactivating) | Most Favorable | Strong activation from the hydroxyl group significantly lowers the activation energy for substitution at this site. |

| C3 | Meta to -OH (strongly activating) Ortho to -CH(CH₃)₂ (activating) Meta to -Br (deactivating) | Less Favorable | The position is meta to the strongest activating group (-OH), making it less nucleophilic than the ortho/para positions relative to -OH. |

| C5 | Meta to -OH (strongly activating) Meta to -CH(CH₃)₂ (activating) Ortho to -Br (deactivating) | Least Favorable | This position is meta to both activating groups, resulting in the lowest relative electron density and highest activation energy for attack. |

Predicted Collision Cross Section (CCS) Analysis for Ion Mobility Spectrometry Applications

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. lcms.cz A key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the effective area of the ion as it travels through a buffer gas. lcms.cz The CCS value is a robust and characteristic physical property of an ion that can significantly enhance confidence in chemical identification, especially for distinguishing between isomers that have identical masses. mdpi.com

Experimentally measuring CCS values for all known compounds is impractical. Therefore, computational methods for predicting CCS values have become increasingly important. mdpi.com Machine learning models, such as random forest algorithms, have been successfully developed to predict CCS values directly from a molecule's structure, often represented as a chemical fingerprint derived from its SMILES string. mdpi.com These models are trained on large databases of experimentally measured CCS values for a diverse range of chemical classes. mdpi.comrsc.org

The accuracy of these prediction models has been shown to be quite high, with median relative errors often around 2%. mdpi.com This level of accuracy is generally sufficient to distinguish between different molecular structures. For this compound, a predicted CCS value can serve as an additional identifier in complex mixture analysis, complementing retention time and mass-to-charge ratio data. mdpi.com The CCS value is particularly useful for differentiating it from its isomers, such as 2-Bromo-5-isopropylphenol or 3-Bromo-5-isopropylphenol, which would be indistinguishable by mass spectrometry alone.

| Parameter | Description | Application for this compound |

|---|---|---|

| Mass-to-Charge Ratio (m/z) | The mass of the ion divided by its charge. Determined by mass spectrometry. | Provides the molecular weight but cannot distinguish between isomers. |

| Retention Time (RT) | The time it takes for a compound to pass through a chromatography column. | Provides separation based on physicochemical properties (e.g., polarity), but co-elution of isomers is possible. |

| Collision Cross Section (CCS) | A measure of the ion's size and shape in the gas phase. Determined by IMS. | Provides an orthogonal dimension of separation. Predicted CCS values can help differentiate this compound from its structural isomers, as they will have different shapes and thus different CCS values. mdpi.com |

The robustness of CCS measurements has been demonstrated across different instrument platforms and over long periods, with variations typically less than 2%. lcms.cz This consistency makes predicted and experimental CCS values highly valuable for inclusion in spectral libraries, aiding in the rapid and reliable identification of small molecules in fields ranging from environmental analysis to metabolomics. rsc.orgnih.gov

Environmental Research Perspectives

Mechanistic Studies of Degradation Pathways in Environmental Matrices

The environmental fate of brominated phenols is a significant area of research due to their potential toxicity and persistence. nih.gov Studies on analogous compounds, such as 4-bromophenol (B116583) (4-BP), provide critical insights into the likely degradation mechanisms for 4-Bromo-2-isopropylphenol in environmental matrices like soil and water.

An aerobic bacterium, Ochrobactrum sp. HI1, isolated from soil near a bromophenol production facility, has demonstrated the ability to degrade 4-bromophenol. nih.gov The degradation process is proposed to follow a ring hydroxylation pathway. nih.gov In this mechanism, the aromatic ring of the phenol (B47542) is hydroxylated, leading to the formation of intermediates that can be further broken down.

Key intermediates identified during the degradation of 4-bromophenol by Ochrobactrum sp. HI1 include 4-bromocatechol (B119925) and benzenetriol. nih.gov The identification of these metabolites supports the proposed pathway where the initial enzymatic attack involves the addition of hydroxyl groups to the benzene (B151609) ring, a common strategy employed by aerobic bacteria to destabilize and cleave aromatic structures. nih.govtandfonline.com This initial hydroxylation step is often a precursor to ring cleavage, which ultimately leads to the mineralization of the compound. nih.gov

| Intermediate Compound | Role in Degradation Pathway |

| 4-Bromocatechol | Product of initial ring hydroxylation of 4-bromophenol. nih.gov |

| Benzenetriol | A subsequent intermediate formed during the degradation process. nih.gov |

This interactive table summarizes the key intermediates identified in the degradation of the related compound, 4-bromophenol.

Compound-specific isotope analysis (CSIA) further elucidates this pathway, showing a normal carbon isotope effect during degradation, which is characteristic of aerobic biodegradation processes involving ring hydroxylation. nih.gov This isotopic fractionation pattern can be used in field studies to distinguish aerobic biodegradation from other attenuation processes like reductive debromination or photolysis. nih.gov

Ecotoxicological Research: Specific Mechanisms of Harm to Aquatic Biota

Brominated phenols, used in various industrial applications, can enter aquatic ecosystems and exert toxic effects on local biota. nih.gov Research into the specific mechanisms of harm often focuses on cellular-level disruptions caused by these compounds.

One significant mechanism of toxicity for brominated phenols is the disruption of cellular calcium (Ca²⁺) signaling. nih.gov Studies on neuroendocrine cells have shown that certain bromophenols can interfere with voltage-dependent Ca²⁺ channels and the release of Ca²⁺ from intracellular stores. nih.gov For instance, 2,4-dibromophenol (B41371) (2,4-DBP) was found to be a potent inhibitor of voltage-dependent Ca²⁺ currents. nih.govawi.de The efficacy of this disruption depends on the number and position of the bromine substituents on the phenol ring, with bromination at the 4-position appearing to be a key factor. nih.govawi.de Such interference with Ca²⁺ homeostasis can disrupt numerous cellular processes, including neurotransmission and hormone secretion, suggesting a potential link to endocrine-disrupting effects. nih.gov

The toxicity of related isopropylphenols has also been evaluated in various aquatic organisms. The marine bacterium Vibrio fischeri has shown high sensitivity to these compounds, often orders of magnitude more so than organisms at higher trophic levels. nih.gov This highlights the potential for significant impacts at the base of the aquatic food web.

| Compound | Test Organism | Endpoint (EC₅₀) | Value (mg/L) |

| 4-isopropylphenol (B134273) | Vibrio fischeri | 5-min | 0.01 nih.gov |

| 2-isopropylphenol (B134262) | Vibrio fischeri | 5-min | 2.72 nih.gov |

| 4-isopropylphenol | Ceriodaphnia | 48-h | 10.1 nih.gov |

| 2,4,6-Tribromophenol | Daphnia magna | 48-h | 1.57 nih.gov |

| 2,4-Dibromophenol | Daphnia magna | 48-h | 2.17 nih.gov |

This interactive table presents the median effective concentration (EC₅₀) values for several related phenolic compounds on different aquatic organisms, illustrating varying levels of toxicity.

The observed toxicity of these polar narcotic alkylphenols to Vibrio fischeri is thought to be related to differences in the cell structure of prokaryotic organisms. nih.gov The significant difference in toxicity between isomers, such as 4-isopropylphenol being over 200 times more toxic to V. fischeri than 2-isopropylphenol, underscores how subtle changes in chemical structure can dramatically alter biological activity. nih.gov

Development of Green Chemistry Approaches for Sustainable Production

Traditional methods for producing brominated phenols often involve the use of elemental bromine and volatile organic solvents, which pose environmental and safety risks. Green chemistry principles aim to develop more sustainable synthetic routes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

For the synthesis of brominated organic molecules, including phenols, green approaches focus on alternative brominating agents and reaction conditions. One such approach involves using cetyltrimethylammonium tribromide (CTMATB) as a bromine source. researchgate.net This reagent is a stable, solid alternative to liquid bromine, making it easier and safer to handle.

Furthermore, the use of environmentally benign solvents, such as water, and alternative energy sources, like microwave irradiation, represents a key strategy. researchgate.net Microwave-assisted synthesis can significantly reduce reaction times and improve product yields, contributing to a more efficient and less energy-intensive process. researchgate.net

Another aspect of green chemistry in this context is achieving high regioselectivity—that is, controlling the position of the bromine atom on the phenol ring. Research has explored the use of different solvents and catalysts to selectively produce specific isomers, such as p-bromophenol. cambridgescholars.com For instance, conducting the bromination of phenol in ester solvents has been shown to enhance the selective synthesis of the para-isomer. cambridgescholars.com Such selective methods are crucial for reducing the formation of unwanted byproducts and simplifying purification processes, thereby minimizing chemical waste.

Research on Bioremediation Strategies